molecular formula C9H8N2O B1417807 (Z)-Isoquinolin-5(4AH)-one oxime CAS No. 1492042-51-9

(Z)-Isoquinolin-5(4AH)-one oxime

Cat. No. B1417807
M. Wt: 160.17 g/mol
InChI Key: KYGAVXLDFAZMPU-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-Isoquinolin-5(4AH)-one oxime” is a type of oxime, a class of organic compounds that have a wide range of practical applications . Oximes exhibit a wide variety of photochemical reactions . They have been used in the development of functional polymeric materials .


Synthesis Analysis

Oxime ethers have attracted much attention due to their potential biological activities and wide variety of synthetic applications . The synthesis of oxime ethers has been the subject of numerous papers in recent years . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported .


Molecular Structure Analysis

Oximes represent an important class of organic compounds with a wide range of practical applications . The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .


Chemical Reactions Analysis

Oxime esters are useful scaffolds in many organic chemistry transformations . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported . This diverse set of reactions has led to the synthesis of self-healing and dynamic polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of oximes are influenced by their molecular structure and isomeric composition . Oximes have been used in the development of functional polymeric materials, leading to the synthesis of self-healing and dynamic polymers .

Scientific Research Applications

Synthesis Techniques and Applications

  • Palladium-Catalyzed C-H Functionalization: A strategy involving Pd(II)-catalyzed cyclization reactions of oximes, which serve both as a directing group and an internal oxidant, demonstrates an efficient approach to synthesize various isoquinolines. This method showcases good functional group tolerance and offers a useful protocol for creating different isoquinoline structures under mild conditions (Zhu et al., 2016).
  • Rhodium(III)-Catalyzed Synthesis: Another technique involves Rh(III)-catalyzed cyclization of oximes and diazo compounds for the preparation of multisubstituted isoquinoline and pyridine N-oxides. This process proceeds through aryl and vinylic C-H activation, highlighting the synthesis's mild conditions and broad substituent scope (Shi et al., 2013).

Biological and Physicochemical Activities

  • Photoprotection and Antioxidant Capacity: A study on the electronic influence of substituent groups and annelated rings, such as oxazole-oxazinone, on isoquinoline alkaloid frameworks, reveals their potential in photoprotection, antioxidant capacity, and singlet oxygen photosensitization. These derivatives exhibit notable biological properties, including potential applications in antibacterial agents and antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).

Material Science and Coordination Chemistry

  • Crystal Structures and Magnetic Properties: Research on oxalato-bridged metal(II) compounds with isoquinoline showcases their application in material science. The study of their crystal structures and magnetic properties contributes to the understanding of metal-organic frameworks and coordination polymers (Castillo et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, Methyl Ethyl Ketone, indicates that it is highly flammable and causes serious eye irritation . It may also cause respiratory irritation .

Future Directions

The use of oximes in the development of functional polymeric materials has risen dramatically since the introduction of click chemistry in 2001 . The future of oximes lies in their potential for further development in the field of polymer science . The oxime moiety has been used as a new class of photolabile caging group for the design of visible light photo-activatable fluorophores .

properties

IUPAC Name

(NZ)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGAVXLDFAZMPU-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NO)C2C=CN=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=N/O)/C2C=CN=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Isoquinolin-5(4AH)-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Isoquinolin-5(4AH)-one oxime
Reactant of Route 2
(Z)-Isoquinolin-5(4AH)-one oxime
Reactant of Route 3
(Z)-Isoquinolin-5(4AH)-one oxime
Reactant of Route 4
(Z)-Isoquinolin-5(4AH)-one oxime
Reactant of Route 5
Reactant of Route 5
(Z)-Isoquinolin-5(4AH)-one oxime
Reactant of Route 6
(Z)-Isoquinolin-5(4AH)-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.